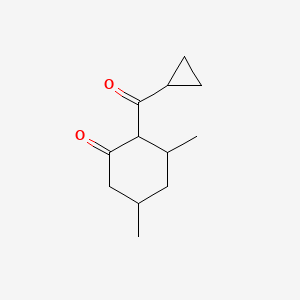
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by a cyclohexanone ring substituted with a cyclopropanecarbonyl group and two methyl groups at positions 3 and 5. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanecarbonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of 2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators.
Pathways Involved: The inhibition of these enzymes can lead to a decrease in the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
相似化合物的比较
Similar Compounds
2,5-Dimethylcyclohexanone: Similar structure but lacks the cyclopropanecarbonyl group.
3,5-Dimethylcyclohexanone: Similar structure but lacks the cyclopropanecarbonyl group.
2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one: Similar structure with a different substitution pattern.
Uniqueness
2-Cyclopropanecarbonyl-3,5-dimethylcyclohexan-1-one is unique due to the presence of both the cyclopropanecarbonyl group and the specific substitution pattern on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-(cyclopropanecarbonyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c1-7-5-8(2)11(10(13)6-7)12(14)9-3-4-9/h7-9,11H,3-6H2,1-2H3 |
InChI 键 |
MUKRDXAKWMBONK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C(=O)C1)C(=O)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


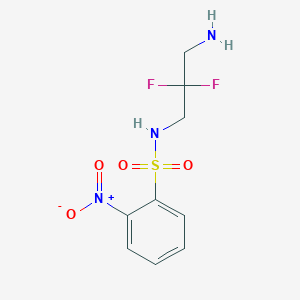
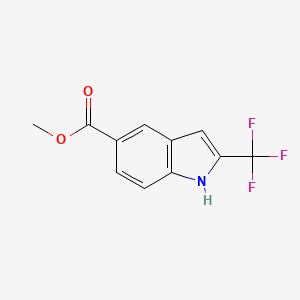
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)

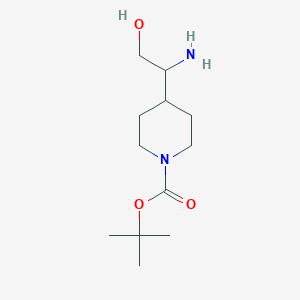

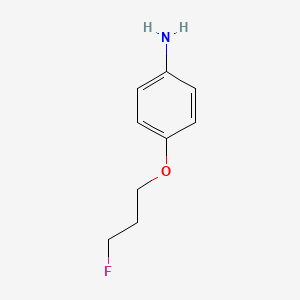
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)

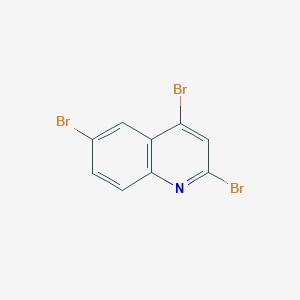

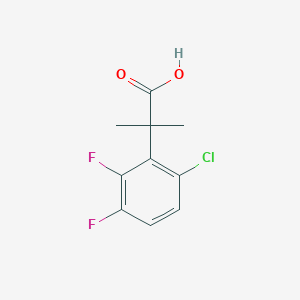
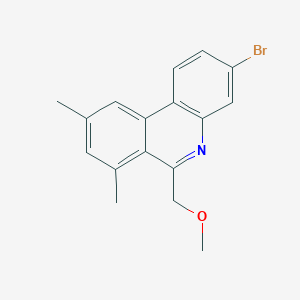
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
